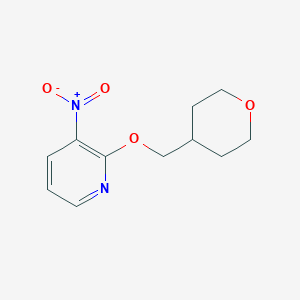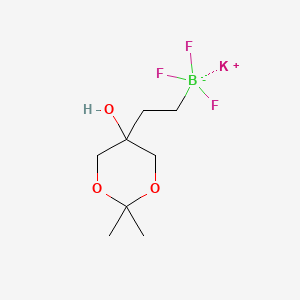
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile
Vue d'ensemble
Description
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. The presence of a fluoro group at the 6-position of the indole ring and an acrylonitrile moiety makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-fluoroindole with acrylonitrile under basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where the indole nitrogen attacks the acrylonitrile, followed by elimination of a leaving group to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and solvents are chosen to optimize yield and purity, and the reaction conditions are carefully monitored to prevent side reactions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized products, depending on the reaction conditions.
Reduction: Reduction of the acrylonitrile moiety can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation. This can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluoro group on the indole ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can replace the fluoro group with other functional groups such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and other functional groups.
Major Products Formed:
- Oxidized derivatives of this compound.
- Reduced forms such as amines.
- Substituted indole derivatives with various functional groups.
Applications De Recherche Scientifique
(E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety makes it a valuable scaffold for designing molecules with potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its derivatives may lead to the development of new therapeutic agents targeting various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The fluoro group can enhance binding affinity and selectivity, while the acrylonitrile moiety can participate in covalent interactions with target molecules. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
(E)-3-(1H-indol-3-yl)acrylonitrile: Lacks the fluoro group, which may result in different biological activity and chemical reactivity.
(E)-3-(6-Chloro-1H-indol-3-yl)acrylonitrile: Contains a chloro group instead of a fluoro group, which can affect its chemical properties and interactions.
(E)-3-(6-Methyl-1H-indol-3-yl)acrylonitrile: The presence of a methyl group can influence the compound’s steric and electronic properties.
Uniqueness: The presence of the fluoro group in (E)-3-(6-Fluoro-1H-indol-3-yl)acrylonitrile imparts unique properties such as increased lipophilicity, enhanced metabolic stability, and potentially improved biological activity compared to its non-fluorinated analogs. This makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(E)-3-(6-fluoro-1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h1-4,6-7,14H/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZIHGFKKGMRNQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1F)NC=C2/C=C/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1394450.png)






![2-[(2-Chloropyridin-3-yl)sulfonyl]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1394464.png)
![Tert-butyl 2-(3-fluorophenyl)-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1394466.png)
![1-{5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1394467.png)
![7'-fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1394468.png)


